Cas no 896836-39-8 (5-tert-butyl-N-3-(morpholin-4-yl)propyl-3-phenylpyrazolo1,5-apyrimidin-7-amine)

5-tert-Butyl-N-3-(morpholin-4-yl)propyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a tert-butyl group and a morpholine-propyl side chain, which may enhance solubility and bioavailability. The phenyl and pyrazolopyrimidine core suggests utility as a kinase inhibitor or modulator of biological pathways. This compound's well-defined heterocyclic framework offers opportunities for further derivatization, making it a versatile intermediate in drug discovery. Its synthetic route is optimized for purity and scalability, ensuring consistency in research applications. The product is typically supplied with analytical characterization data (NMR, HPLC, MS) to confirm identity and quality.
5-tert-butyl-N-3-(morpholin-4-yl)propyl-3-phenylpyrazolo1,5-apyrimidin-7-amine structure
896836-39-8 structure
Product Name:5-tert-butyl-N-3-(morpholin-4-yl)propyl-3-phenylpyrazolo1,5-apyrimidin-7-amine
CAS No:896836-39-8
MF:C23H31N5O
MW:393.525144815445
CID:5424307
Update Time:2025-08-01

5-tert-butyl-N-3-(morpholin-4-yl)propyl-3-phenylpyrazolo1,5-apyrimidin-7-amine Chemical and Physical Properties

Names and Identifiers

    • 5-tert-butyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
    • 5-tert-butyl-N-3-(morpholin-4-yl)propyl-3-phenylpyrazolo1,5-apyrimidin-7-amine
    • Inchi: 1S/C23H31N5O/c1-23(2,3)20-16-21(24-10-7-11-27-12-14-29-15-13-27)28-22(26-20)19(17-25-28)18-8-5-4-6-9-18/h4-6,8-9,16-17,24H,7,10-15H2,1-3H3
    • InChI Key: DOFMZDQFRDJCIS-UHFFFAOYSA-N
    • SMILES: C12=C(C3=CC=CC=C3)C=NN1C(NCCCN1CCOCC1)=CC(C(C)(C)C)=N2

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Additional information on 5-tert-butyl-N-3-(morpholin-4-yl)propyl-3-phenylpyrazolo1,5-apyrimidin-7-amine

Introduction to 5-tert-butyl-N-3-(morpholin-4-yl)propyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS No. 896836-39-8)

5-tert-butyl-N-3-(morpholin-4-yl)propyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS No. 896836-39-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The chemical structure of 5-tert-butyl-N-3-(morpholin-4-yl)propyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group at the 5-position, a morpholinylpropyl amine at the 7-position, and a phenyl group at the 3-position. These functional groups contribute to the compound's unique pharmacological profile and its potential as a lead molecule in drug discovery.

Recent studies have highlighted the potential of 5-tert-butyl-N-3-(morpholin-4-yl)propyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 5-tert-butyl-N-3-(morpholin-4-yl)propyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown significant antiviral activity against several viruses, including influenza and herpes simplex virus (HSV). A study conducted by researchers at the University of California demonstrated that this compound effectively inhibits viral replication by targeting key viral enzymes and pathways. These findings suggest that it could be developed into a novel antiviral agent for treating viral infections.

The anticancer potential of 5-tert-butyl-N-3-(morpholin-4-yl)propyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-am ine has also been explored in preclinical studies. Research published in Cancer Research indicated that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the inhibition of cell cycle progression and the activation of pro-apoptotic signaling pathways. These results highlight its potential as a lead compound for developing new anticancer drugs.

The pharmacokinetic properties of 5-te rt-but yl-N -3 -(m orphol i n -4 -y l )pr op yl -3 -phe n yl py raz olo [1 ,5 -a ]py rimi din -7 -ami ne have been extensively studied to assess its suitability for clinical development. Preclinical data show that it has favorable oral bioavailability and a reasonable half-life, making it suitable for once-daily dosing regimens. Additionally, it exhibits low toxicity and good safety margins in animal models, further supporting its potential as a therapeutic agent.

In conclusion, 5-te rt-bu ty l-N -3 -(m orph olin -4 -y l )pr op yl -3 -phe n yl py raz olo [1 ,5 -a ]py rimi din -7 -ami ne (CAS No. 896836 -39 -8) is a promising compound with diverse biological activities and therapeutic potential. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical applications. As more data become available, it is likely that this compound will play an important role in the development of new treatments for inflammatory diseases, viral infections, and cancer.

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